2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Overview

Description

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride , often referred to as MPAP , is a synthetic compound with potential pharmacological applications. It belongs to the class of acetamides and contains a pyrazole ring. The compound’s chemical structure comprises a piperidine moiety linked to a methoxyacetamide group via a pyrazole ring. MPAP is typically encountered as a white crystalline powder.

Synthesis Analysis

The synthesis of MPAP involves several steps, including the condensation of 4-piperidinemethanol with 2-methoxyacetyl chloride followed by cyclization with hydrazine hydrate . The dihydrochloride salt is obtained by treating the resulting pyrazole compound with hydrochloric acid. The overall synthetic route ensures the formation of the desired product with high purity.

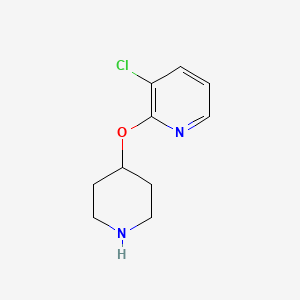

Molecular Structure Analysis

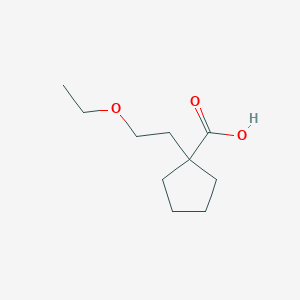

The molecular formula of MPAP is C₁₃H₁₉N₅O₂·2HCl . Its structural formula can be represented as follows:

!MPAP Structure

Chemical Reactions Analysis

MPAP exhibits interesting reactivity due to its functional groups. It can undergo hydrolysis , acylation , and reduction reactions. Additionally, it may participate in intermolecular hydrogen bonding interactions.

Physical And Chemical Properties Analysis

- Melting Point : MPAP dihydrochloride melts at approximately 200°C .

- Solubility : It is soluble in water , methanol , and dimethyl sulfoxide (DMSO) .

- Stability : MPAP is stable under normal storage conditions.

- pH Sensitivity : The compound’s solubility may vary with pH due to its ionizable groups.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research on related chloroacetamides and pyrazole derivatives indicates their potential in chemical synthesis. For example, chloroacetamides like alachlor and metazachlor, which share some structural similarities with the compound , are used as herbicides in various crops, illustrating their chemical utility in agriculture (Weisshaar & Böger, 1989). Moreover, the synthesis of novel arylidene derivatives using piperidin-1-yl acetamide highlights the compound's role in creating new chemical entities (Khalil et al., 2017).

Antitumor and Antioxidant Properties

The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which include derivatives of pyrazol and piperidin, show promising antitumor and antioxidant activities. These derivatives demonstrate the potential of such compounds in medicinal chemistry and pharmacological research (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes using pyrazole-acetamide derivatives, including those with piperidin, indicates significant antioxidant activity. These studies contribute to understanding the biological and pharmacological potential of such compounds (Chkirate et al., 2019).

Cytotoxic Activity for Cancer Research

Studies on certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, related to the compound , have been conducted to evaluate their cytotoxic activity against cancer cell lines. This research suggests a potential role for such compounds in developing new anticancer agents (Al-Sanea et al., 2020).

Safety And Hazards

- Toxicity : MPAP’s toxicity profile remains understudied. Caution should be exercised during handling.

- Storage : Store MPAP in a cool, dry place away from direct sunlight.

- Personal Protective Equipment : Use appropriate protective gear (gloves, goggles) when working with MPAP.

- Environmental Impact : Dispose of MPAP according to local regulations.

Future Directions

Research avenues for MPAP include:

- Pharmacological Studies : Investigate its potential as a neuroprotective agent or in psychiatric disorders .

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

- Clinical Trials : Evaluate MPAP’s safety and efficacy in human subjects.

: Source

: Source

: Source

properties

IUPAC Name |

2-methoxy-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2.2ClH/c1-18-9-12(17)15-11-6-14-16(8-11)7-10-2-4-13-5-3-10;;/h6,8,10,13H,2-5,7,9H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHXRKSQVJKBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)

![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)

![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)

![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)

![4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine](/img/structure/B1428115.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)